2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of dimethylphenoxy and dimethylphenylsulfamoyl groups, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-[(3,4-dimethylphenyl)sulfamoyl]aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid
- 2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both dimethylphenoxy and dimethylphenylsulfamoyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-16-5-6-18(3)23(13-16)30-15-24(27)25-20-9-11-22(12-10-20)31(28,29)26-21-8-7-17(2)19(4)14-21/h5-14,26H,15H2,1-4H3,(H,25,27) |
InChI Key |
QCUQJIIISCECHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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